1H-Inden-1-one, 3-(methylthio)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 3-(methylthio)-2-phenyl- is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentenone ring. The presence of a phenyl group at the 2-position and a methylthio group at the 3-position makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Inden-1-one, 3-(methylthio)-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 3-(methylthio)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and methylthio groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 3-(methylthio)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 3-(methylthio)-2-phenyl- exerts its effects involves interactions with various molecular targets. The presence of the ketone and methylthio groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Inden-1-one, 3-(methylthio)-2-phenyl- include:
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the phenyl and methylthio groups, making it less complex.
Indane-1,3-dione: This compound has a similar fused ring structure but different functional groups, leading to different chemical and biological properties. The uniqueness of 1H-Inden-1-one, 3-(methylthio)-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
52711-23-6 |
---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-methylsulfanyl-2-phenylinden-1-one |
InChI |
InChI=1S/C16H12OS/c1-18-16-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
GWUNXSXKBUTDSF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.